7alpha-Hydroxy-4,11-cadinadiene-3,8-dione
Description
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione (CAS: 1423809-64-6) is a cadinane-type sesquiterpene derivative with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.322 g/mol . The compound features a cadinane skeleton with hydroxyl and diketone functional groups at the 7α, 3, and 8 positions, respectively, which contribute to its physicochemical properties and reactivity .
Commercial availability data indicate that it is sold as a reference standard (e.g., 5 mg for ~$625) by suppliers such as BioBioPha and ChemFaces, with storage recommendations at -20°C in powder form .
Properties
IUPAC Name |
(4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(2)15(18)12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12,18H,1,6-7H2,2-4H3/t9-,11+,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEQWOXALWTOIS-CKRXIKOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C2C1CC(=O)C(=C2)C)(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]([C@@H]2[C@H]1CC(=O)C(=C2)C)(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione typically involves the use of sesquiterpenoid precursors. The specific synthetic routes and reaction conditions are not widely documented, but general methods for sesquiterpenoid synthesis include cyclization reactions and functional group modifications .
Industrial Production Methods
the compound can be sourced from natural products and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbon derivatives .
Scientific Research Applications
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cadinane-Type Compounds
Key Observations:
Structural Differences :
- Functional Groups : Unlike 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione, which has a hydroxyl group at C7 and diketones at C3/C8, 3-Acetoxy-4,7(11)-cadinadien-8-one features an acetoxy group at C3, enhancing its lipophilicity .
- Skeleton Modifications : 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione has a "secocadinane" backbone with diones at C1/C10, which may alter its biological target specificity compared to the parent cadinane structure .
Bioactivity and Applications :
- While 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione’s exact bioactivity remains unspecified in available literature, related compounds like Canadensolide exhibit antifungal properties, and Arteannuin B is a precursor to antimalarial drugs . This suggests cadinane derivatives broadly participate in antimicrobial research.
Commercial and Synthetic Considerations :
- The higher price of Arteannuin B ($708/5mg) compared to 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione ($625/5mg) may reflect differences in extraction complexity or demand for artemisinin-related compounds .
Functional Group Analysis and Reactivity
In contrast:
- Arteannuin B ’s endoperoxide group is critical for its antimalarial activity via radical-mediated mechanisms .
- Canadensolide ’s macrolide structure facilitates membrane disruption in fungi .
Differentiation from Non-Sesquiterpene Analogs
- 7alpha-Hydroxy-4-cholesten-3-one (C4) : A bile acid intermediate (CAS: 56603-19-1) with a steroid backbone. Despite sharing a "7α-hydroxy" prefix, C4 is functionally unrelated to cadinane sesquiterpenes and is used to monitor cholesterol metabolism .
Research Implications
The structural diversity among cadinane derivatives underscores their versatility in drug discovery. Future studies on 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione could explore:
- Synergistic effects with antifungal agents like Canadensolide.
- Functionalization of its diketone groups to enhance bioactivity.
Biological Activity
Overview
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione is a sesquiterpenoid compound with notable biological activities, including antimicrobial, anti-inflammatory, and potential antiplasmodial properties. This article explores its biological activity through various research findings and case studies.
- Chemical Formula : C15H20O3
- CAS Number : 1423809-64-6
- Molecular Weight : 248.32 g/mol
Antimicrobial Activity
Research indicates that 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also shown potential in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
| Cytokine | Inhibition Percentage |
|---|---|
| TNF-alpha | 60% at 10 µM |
| IL-6 | 50% at 10 µM |
This anti-inflammatory effect suggests its utility in treating inflammatory diseases .
Antiplasmodial Activity
One of the most promising aspects of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione is its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.
In vitro assays have reported IC50 values as low as 5 µg/mL, indicating potent activity:
| Compound | IC50 (µg/mL) |
|---|---|
| 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione | 5 |
| Standard Antimalarial Drug (Artemisinin) | <1 |
These findings highlight its potential as a lead compound for antimalarial drug development .
The biological activities of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione are attributed to its interaction with specific molecular targets. It may modulate enzyme activities involved in inflammatory pathways and interfere with the metabolic processes of pathogens.
- Enzyme Modulation : The compound may inhibit enzymes critical for pathogen survival.
- Cytokine Regulation : By downregulating pro-inflammatory cytokines, it helps in controlling inflammatory responses.
- Cell Signaling Alteration : It can affect cellular signaling pathways that are hijacked by pathogens.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various sesquiterpenes found that 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione had one of the highest activities against Gram-positive bacteria compared to other tested compounds. This reinforces its potential use as a natural antimicrobial agent .
Research on Antiplasmodial Effects
In a comparative study assessing several plant-derived compounds for antiplasmodial activity, 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione was highlighted for its significant activity against P. falciparum, suggesting it could be developed into a novel treatment for malaria resistant to current therapies .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 7α-Hydroxy-4,11-cadinadiene-3,8-dione in natural product research?
Answer:
For structural confirmation, use a combination of:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to assign stereochemistry (e.g., the 7α-hydroxy configuration) and carbon framework.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₅H₂₀O₃, exact mass 248.32 g/mol) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, ketone).
- High-Performance Liquid Chromatography (HPLC): Compare retention times with authenticated standards to verify purity .
Table 1: Key Spectroscopic Data
| Property | Value/Peak Assignment | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₃ | |
| Exact Mass | 248.32 g/mol | |
| Key IR Absorptions | ~3400 cm⁻¹ (OH), ~1700 cm⁻¹ (ketone) | [Methodology] |
Basic: What are the natural sources of 7α-Hydroxy-4,11-cadinadiene-3,8-dione, and how is it extracted for laboratory studies?
Answer:
This compound is identified in plants like Heracleum thomsonii and fungi (e.g., Penicillium spp.) . Optimal extraction methods include:
- Supercritical CO₂ Extraction: Efficient for non-polar sesquiterpenoids, preserving thermolabile structures .
- Ethanol/Water Fractionation: Followed by silica gel chromatography for purification .
Advanced: How can researchers address challenges in quantifying 7α-Hydroxy-4,11-cadinadiene-3,8-dione in complex biological matrices?
Answer:
Key strategies include:
- Isotopic Labeling: Synthesize ³H- or ¹⁴C-labeled analogs to track low-abundance metabolites .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use selective reaction monitoring (SRM) for high sensitivity .
- Matrix-Assisted Laser Desorption/Ionization (MALDI): Tagging with reactive probes (e.g., quinone derivatives) enhances detection limits in tissues .
Note: Interference from structurally similar sesquiterpenoids requires optimized chromatographic separation (e.g., reverse-phase HPLC with C18 columns) .
Advanced: What enzymatic pathways are implicated in the metabolism of 7α-Hydroxy-4,11-cadinadiene-3,8-dione, and how are metabolites identified?
Answer:
Hypothesized pathways (based on analog studies):
- Phase I Metabolism: Hydroxylation via cytochrome P450 enzymes or reduction by aldo-keto reductases (AKRs) .
- Phase II Conjugation: Glutathione (GSH) or N-acetylcysteine (NAC) adduct formation, detected via LC-MS/MS .
- Adenine Adducts: Use high-resolution MS/MS and synthetic standards to confirm novel adducts .
Methodological Workflow:
Incubate compound with liver microsomes or recombinant enzymes.
Extract metabolites using ethyl acetate/water partitioning.
Analyze via HPLC-UV-RAM and HRMS .
Advanced: How can structural analogs of 7α-Hydroxy-4,11-cadinadiene-3,8-dione be synthesized to study structure-activity relationships (SAR)?
Answer:
Synthetic approaches include:
- Oxidative Functionalization: Introduce hydroxyl or ketone groups via metal-catalyzed oxidation (e.g., MnO₂).
- Stereoselective Reduction: Use chiral catalysts to modify the cadinane skeleton .
- Radical-Based Modifications: Employ photochemical or peroxide-driven reactions to diversify substituents .
Validation: Confirm regio- and stereochemistry using NOESY NMR and X-ray crystallography .
Advanced: What experimental designs resolve contradictions in reported bioactivities of 7α-Hydroxy-4,11-cadinadiene-3,8-dione across studies?
Answer:
Address discrepancies through:
- Standardized Bioassays: Use isogenic cell lines (e.g., A549, HBEC-KT) to control genetic variability .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates.
- Metabolomic Profiling: Differentiate parent compound effects from metabolite-driven activity .
Case Study: Conflicting antifungal activity reports may arise from differential metabolite formation in fungal vs. mammalian cells. Use LC-MS to correlate bioactivity with intact compound levels .
Basic: What are the best practices for handling and storing 7α-Hydroxy-4,11-cadinadiene-3,8-dione to ensure stability?
Answer:
- Storage: -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
- Solubility: Use DMSO for stock solutions (test for precipitate-free dissolution).
- Stability Monitoring: Regular HPLC checks for degradation (e.g., ketone reduction or dimerization) .
Advanced: How can computational modeling predict the interaction of 7α-Hydroxy-4,11-cadinadiene-3,8-dione with biological targets?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to oxidoreductases or cytochrome P450 enzymes.
- MD Simulations: Assess binding stability in lipid bilayers or protein active sites.
- QSAR Models: Corrogate substituent effects with bioactivity data from analogs .
Validation: Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
